4-chloro-N'-[(4-methoxybenzoyl)oxy]benzenecarboximidamide
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Overview
Description
(Z)-[AMINO(4-CHLOROPHENYL)METHYLIDENE]AMINO 4-METHOXYBENZOATE is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of an amino group attached to a 4-chlorophenyl ring, which is further connected to a methoxybenzoate moiety. The compound’s structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-[AMINO(4-CHLOROPHENYL)METHYLIDENE]AMINO 4-METHOXYBENZOATE typically involves the condensation of 4-chloroaniline with 4-methoxybenzaldehyde under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, and under reflux conditions to facilitate the formation of the desired product. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the pure compound .
Industrial Production Methods
On an industrial scale, the production of (Z)-[AMINO(4-CHLOROPHENYL)METHYLIDENE]AMINO 4-METHOXYBENZOATE may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and yield. The industrial process also emphasizes the use of environmentally friendly solvents and reagents to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
(Z)-[AMINO(4-CHLOROPHENYL)METHYLIDENE]AMINO 4-METHOXYBENZOATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of (Z)-[AMINO(4-CHLOROPHENYL)METHYLIDENE]AMINO 4-METHOXYBENZOATE include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted derivatives .
Scientific Research Applications
Chemistry
In chemistry, (Z)-[AMINO(4-CHLOROPHENYL)METHYLIDENE]AMINO 4-METHOXYBENZOATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows it to be incorporated into various chemical frameworks, making it valuable for the development of new materials and catalysts .
Biology
In biological research, this compound is studied for its potential biological activities. It has been investigated for its antimicrobial, anticancer, and anti-inflammatory properties. Researchers are exploring its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, (Z)-[AMINO(4-CHLOROPHENYL)METHYLIDENE]AMINO 4-METHOXYBENZOATE is being evaluated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new pharmaceuticals .
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of polymers and coatings .
Mechanism of Action
The mechanism of action of (Z)-[AMINO(4-CHLOROPHENYL)METHYLIDENE]AMINO 4-METHOXYBENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from its ability to disrupt bacterial cell membranes or inhibit essential enzymes .
Comparison with Similar Compounds
Similar Compounds
(Z)-[AMINO(4-CHLOROPHENYL)METHYLIDENE]AMINO 5-CHLORO-2-METHOXYBENZOATE: This compound has a similar structure but with an additional chlorine atom on the benzoate ring.
(Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 4-METHOXYBENZOATE: This compound features a pyridine ring instead of the chlorophenyl ring.
Uniqueness
The uniqueness of (Z)-[AMINO(4-CHLOROPHENYL)METHYLIDENE]AMINO 4-METHOXYBENZOATE lies in its specific combination of functional groups, which confer distinct reactivity and biological activity. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C15H13ClN2O3 |
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Molecular Weight |
304.73 g/mol |
IUPAC Name |
[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 4-methoxybenzoate |
InChI |
InChI=1S/C15H13ClN2O3/c1-20-13-8-4-11(5-9-13)15(19)21-18-14(17)10-2-6-12(16)7-3-10/h2-9H,1H3,(H2,17,18) |
InChI Key |
JCODIOPPRDUNST-UHFFFAOYSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)O/N=C(/C2=CC=C(C=C2)Cl)\N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)ON=C(C2=CC=C(C=C2)Cl)N |
solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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